

Application Notes and Protocols for ST-1006 (Cerebroside Sulfate)

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Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

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Introduction

ST-1006, scientifically known as cerebroside sulfate or sulfatide, is a sulfoglycolipid that plays a critical role in the central and peripheral nervous systems.^[1] It is a major component of the myelin sheath, the protective covering around nerve fibers, and is involved in various biological processes including protein trafficking, cell adhesion, and glial-axon interactions.^[1]

Dysregulation of **ST-1006** metabolism is associated with several neurological disorders, most notably metachromatic leukodystrophy, a lysosomal storage disease characterized by the deficiency of the enzyme arylsulfatase A.^[1] These application notes provide detailed protocols for the proper handling, storage, and experimental use of **ST-1006** in a laboratory setting.

Data Presentation

Physical and Chemical Properties

Property	Value	Reference
Synonyms	Cerebroside Sulfate, Sulfatide, Galactosylceramide I ³ -sulfate, Ganglioside SM ₄	[1][2]
Appearance	White to off-white solid	[3]
Molecular Formula	C ₄₂ H ₈₀ NNaO ₁₁ S (representative)	[3]
Molecular Weight	830.14 g/mol (representative)	[3]
Purity	≥95% to ≥98% (product specific)	[1][3]

Storage and Stability

Condition	Recommendation	Duration	Reference
Long-term Storage	-20°C or 4°C	≥ 4 years or 6 months (product specific)	[1][3]
Shipping Temperature	Room Temperature	N/A	[3]

Solubility

Solvent	Solubility	Concentration	Reference
Dimethyl Sulfoxide (DMSO)	Soluble	Not specified	[1]
Chloroform/Methanol (2:1)	Soluble, clear, colorless to light yellow	20 mg/mL	[4]

Experimental Protocols

Solution Preparation

Preparation of a Stock Solution in DMSO:

- **ST-1006** is supplied as a solid.[1] To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO).[1]
- The solvent should be purged with an inert gas before use to minimize oxidation.[1]
- For cellular experiments, it is crucial to maintain the final concentration of DMSO below 0.3% (preferably 0.1%) to avoid solvent-related effects on cell viability and function.

Preparation of a Solution in Chloroform/Methanol:

- Prepare a 2:1 (v/v) solution of chloroform and methanol.
- Add the desired amount of **ST-1006** to the solvent mixture.
- Vortex or sonicate briefly to ensure complete dissolution, resulting in a clear, colorless to light yellow solution.[4]

Cerebroside Sulfotransferase (CST) Enzyme Assay

This protocol is adapted from a method utilizing anion-exchange chromatography to measure the activity of CST, the enzyme that synthesizes **ST-1006**. [5][6]

Materials:

- **ST-1006** (as a standard, if needed)
- Galactosylceramide (GalCer) - acceptor substrate
- [³⁵S]3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS) - donor substrate
- Enzyme source (e.g., tissue homogenate, cell lysate)
- Reaction buffer components (see table below)
- DEAE-Sephadex A-25 resin
- Scintillation cocktail and counter

Reaction Mixture (50 µL total volume):[5][6]

Component	Final Concentration
Na cacodylate, pH 6.4	25 mM
GalCer in 0.5% TRX-100	50 μ M
MnCl ₂	10 mM
Lubrol PX	1%
Dithiothreitol (DTT)	0.25 mM
NaF	5 mM
ATP	2 mM
NaCl	50 mM
[³⁵ S]PAPS	40 μ M (~100 dpm/pmol)
Enzyme Source	20 μ L

Procedure:

- Prepare the reaction mixture as described in the table above.
- Add 20 μ L of the enzyme source to initiate the reaction.
- Incubate the mixture at 37°C for 1 hour.[\[5\]](#)[\[6\]](#)
- Terminate the reaction by adding 1 mL of chloroform/methanol/water (30:60:8 v/v).[\[5\]](#)
- Apply the entire reaction product to a mini-column packed with 1 mL of DEAE-Sephadex A-25 resin.[\[5\]](#)
- Wash the column with 3 mL of chloroform/methanol/water (30:60:8 v/v).[\[5\]](#)
- Wash the column with 6 mL of methanol.[\[5\]](#)
- Elute the radiolabeled **ST-1006** product with 5 mL of 90 mM ammonium acetate in methanol directly into a scintillation vial.[\[5\]](#)

- Add scintillation cocktail to the eluate and measure the radioactivity using a liquid scintillation counter.[\[5\]](#)
- Correct the values for a blank reaction mixture that does not contain the GalCer acceptor.[\[6\]](#)

Fibroblast Cerebroside Sulfate Loading Test

This assay is used to assess the cellular metabolism of **ST-1006**, particularly in the context of metachromatic leukodystrophy.[\[7\]](#)[\[8\]](#)

Materials:

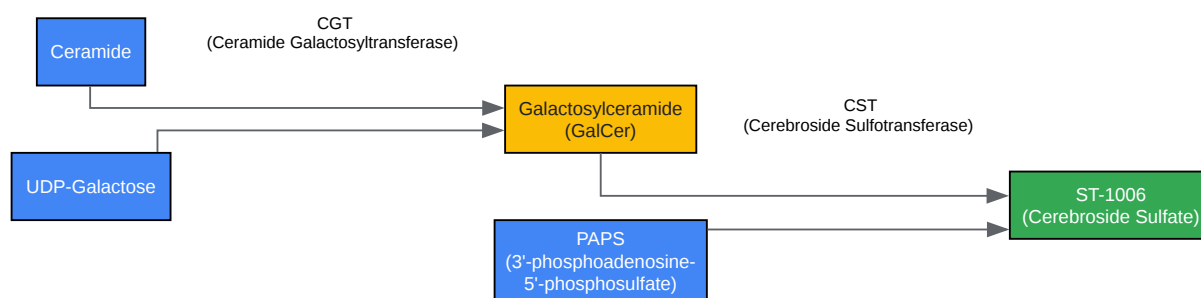
- Cultured skin fibroblasts (from patient and control)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
- [^{14}C]-labeled **ST-1006**
- Phosphate-buffered saline (PBS)
- Cell scraper
- Subcellular fractionation kit (optional)
- Scintillation counter

Procedure:

- Culture fibroblasts to near confluency in appropriate culture vessels.
- Prepare the loading medium by adding a known amount of [^{14}C]-labeled **ST-1006** to the culture medium.
- Remove the existing medium from the cells and replace it with the loading medium.
- Incubate the cells for a specified period (e.g., 24 hours) to allow for the uptake of the labeled **ST-1006**.

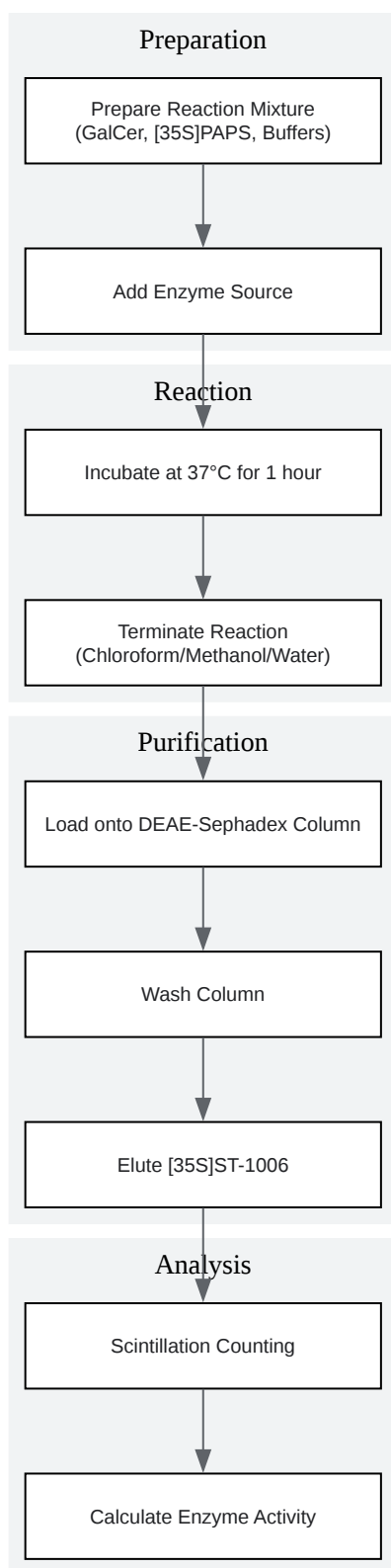
- After the loading period (pulse), remove the loading medium and wash the cells several times with cold PBS to remove any unincorporated label.
- Add fresh, unlabeled culture medium to the cells for a "chase" period of varying durations (e.g., 0, 24, 48 hours).[8] This allows for the tracking of the metabolism of the incorporated **ST-1006**.
- At the end of each chase period, harvest the cells by scraping.
- The cell pellet can be processed for total radioactivity measurement or subjected to subcellular fractionation to determine the localization of the label.
- Measure the radioactivity in the cell lysates or fractions using a liquid scintillation counter.
- Compare the amount of unmetabolized [^{14}C]-**ST-1006** in patient cells versus control cells. In MLD fibroblasts, a significantly higher amount of unmetabolized **ST-1006** will be retained.[8]

Mandatory Visualizations



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Caption: Biosynthetic pathway of **ST-1006** (Cerebroside Sulfate).



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Caption: Experimental workflow for the Cerebroside Sulfotransferase (CST) enzyme assay.

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- To cite this document: BenchChem. [Application Notes and Protocols for ST-1006 (Cerebroside Sulfate)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611016#st-1006-laboratory-handling-and-storage>]

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